molecular formula C10H11BrO2S B14021273 Ethyl 4-bromo-3-(methylthio)benzoate

Ethyl 4-bromo-3-(methylthio)benzoate

Cat. No.: B14021273
M. Wt: 275.16 g/mol
InChI Key: YFIIOKUDUOMXKT-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-3-(methylthio)benzoate is an organic compound with the molecular formula C10H11BrO2S. It is a derivative of benzoic acid, where the ethyl ester group is substituted at the para position with a bromine atom and at the meta position with a methylthio group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-bromo-3-(methylthio)benzoate can be synthesized through several synthetic routes. One common method involves the bromination of ethyl 3-(methylthio)benzoate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide. The reaction is carried out under controlled conditions to ensure selective bromination at the para position .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to high-purity products with minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-3-(methylthio)benzoate undergoes various chemical reactions, including:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide yields ethyl 4-methoxy-3-(methylthio)benzoate, while oxidation with hydrogen peroxide produces ethyl 4-bromo-3-(methylsulfonyl)benzoate .

Mechanism of Action

The mechanism of action of ethyl 4-bromo-3-(methylthio)benzoate involves its interaction with specific molecular targets. The bromine atom and methylthio group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. For instance, the bromine atom can undergo nucleophilic substitution, while the methylthio group can be oxidized or reduced, affecting the compound’s overall properties .

Properties

Molecular Formula

C10H11BrO2S

Molecular Weight

275.16 g/mol

IUPAC Name

ethyl 4-bromo-3-methylsulfanylbenzoate

InChI

InChI=1S/C10H11BrO2S/c1-3-13-10(12)7-4-5-8(11)9(6-7)14-2/h4-6H,3H2,1-2H3

InChI Key

YFIIOKUDUOMXKT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)Br)SC

Origin of Product

United States

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